REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.Br[CH2:15][C:16](=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:13][O:12][C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]2[CH:15]=[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[N:1]=[C:2]2[CH:11]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=CC=CC=C2C(=C1)OC
|
Name
|
|
Quantity
|
0.22 mol
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 5.5 hours
|
Duration
|
5.5 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed by evaporation in vacuo and 200 ml
|
Type
|
ADDITION
|
Details
|
of water added to the residue
|
Type
|
CUSTOM
|
Details
|
to afford a gummy precipitate
|
Type
|
EXTRACTION
|
Details
|
This was extracted twice with 200 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
portions of ethyl acetate, the extracts dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 3.5 g
|
Type
|
FILTRATION
|
Details
|
Filtration of the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
from the extraction step
|
Type
|
CUSTOM
|
Details
|
afforded another 1.0 g
|
Type
|
CUSTOM
|
Details
|
The combined crops were recrystallized from 100 ml
|
Type
|
CUSTOM
|
Details
|
of 1:1 (by volume) isopropanol-water to afford 900 mg
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=2N(C3=CC=CC=C13)C=C(N2)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |